2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide
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Description
2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of molecular targets.
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect various biochemical pathways, leading to downstream effects such as reduced inflammation, decreased tumor growth, and altered metabolic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines . For example, compound 8i, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, induced apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Analysis
Biochemical Properties
The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that 2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide may interact with a variety of enzymes and receptors in the body, influencing various biochemical reactions.
Molecular Mechanism
Based on the known properties of triazole derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-19-10-6-5-9-17(19)18-11-12-20-24-25-22(27(20)26-18)30-15-21(28)23-14-13-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPVBMXIHLLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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